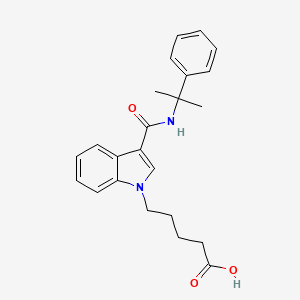
CUMYL-PICA N-pentanoic acid metabolite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CUMYL-PICA N-pentanoic acid metabolite is an analytical reference standard that is categorized as a synthetic cannabinoid. It is a presumptive metabolite of CUMYL-PICA and 5-fluoro CUMYL-PICA. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
CUMYL-PICA and its variants, like 5F-CUMYL-PICA, undergo complex pharmacokinetic profiles and metabolic processes. A study found that these compounds exhibit rapid metabolic clearance when incubated with rat and human liver microsomes. However, in vivo metabolism was more prolonged, with parent compounds remaining detectable in rat plasma 24 hours post-dosing. Both compounds produced moderate hypothermic effects when administered intraperitoneally at a dosage of 3 mg/kg. The primary metabolic pathways included phase I oxidative transformations and phase II glucuronidation, leading to the formation of 28 metabolites for both compounds, mainly through terminal hydroxylation or dealkylation of the N-pentyl chain (Kevin et al., 2017).
In Vitro Analysis
Another study explored the in vitro metabolism of synthetic cannabinoids like 5F-CUMYL-PEGACLONE, focusing on phase I metabolites. Metabolic reactions occurred primarily at the γ-carbolinone core and the 5-fluoropentyl chain, involving N-dealkylation, hydroxylation, hydrolytic defluorination, and formation of a dihydrodiol. The propionic acid metabolite was identified as a significant metabolite in all urine samples and should be targeted for maximum sensitivity in drug abstinence control (Mogler et al., 2018).
Cannabimimetic Activities
CUMYL-PICA and its variants have been studied for their cannabimimetic activities. One study synthesized seven cumyl carboxamide-type synthetic cannabinoids, including CUMYL-PICA, and evaluated their activities as CB1 and CB2 receptor agonists. All evaluated compounds exhibited moderate to strong agonist activities, with EC50 values indicating their potential effects in forensic cases (Asada et al., 2017).
Metabolite Identification and Receptor Activity
A comprehensive study on 5F-MDMB-PICA identified 22 metabolites, with phase I transformations including ester hydrolysis and oxidative defluorination being the most prevalent. Both 5F-MDMB-PICA and 5F-MDMB-PINACA acted as full agonists at the CB1 receptor, with higher efficacy and similar potency as JWH-018 (Truver et al., 2019).
Propriétés
Formule moléculaire |
C23H26N2O3 |
|---|---|
Poids moléculaire |
378.5 |
Nom IUPAC |
5-[3-(2-phenylpropan-2-ylcarbamoyl)indol-1-yl]pentanoic acid |
InChI |
InChI=1S/C23H26N2O3/c1-23(2,17-10-4-3-5-11-17)24-22(28)19-16-25(15-9-8-14-21(26)27)20-13-7-6-12-18(19)20/h3-7,10-13,16H,8-9,14-15H2,1-2H3,(H,24,28)(H,26,27) |
Clé InChI |
PAIZLLVUTPSHRQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O |
Synonymes |
CUMYL-PICA N-(5-carboxypentyl) metabolite; 5-fluoro CUMYL-PICA N-(5-carboxypentyl) metabolite |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




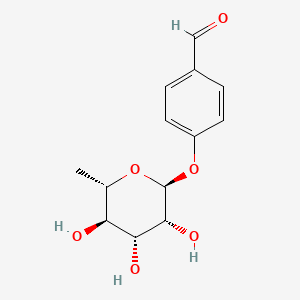
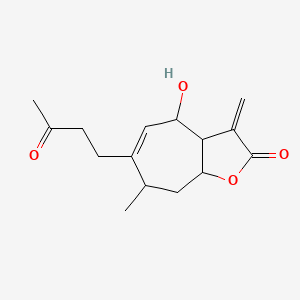

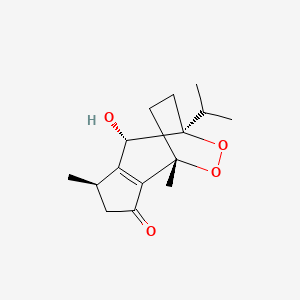
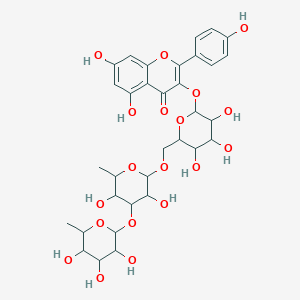
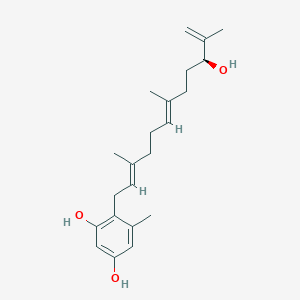
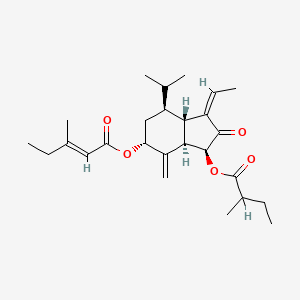
![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1164480.png)